molecular formula C14H17ClN4O B2406985 6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride CAS No. 1219287-88-3

6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride

Cat. No. B2406985
CAS RN: 1219287-88-3
M. Wt: 292.77
InChI Key: WPFAKIWYCWNXBA-UHFFFAOYSA-N
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Description

The compound “6-Phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one hydrochloride” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a phenyl group (a six-membered carbon ring), and a piperazine ring (a six-membered ring with two nitrogen atoms and four carbon atoms) .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized in various studies. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study described the synthesis of a series of substituted 2- (piperazin-1-yl)benzothiazole/benzoxazole coupled with 1,3,4-oxadiazole-2-thiol pharmacophore .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction analysis .

Scientific Research Applications

  • Antimicrobial Properties :

    • Yurttaş et al. (2016) synthesized derivatives of the compound and tested their antimicrobial activity against various microorganism strains. Some derivatives showed high antimicrobial activity (Yurttaş et al., 2016).
    • Kumar (2017) reported that certain pyrimidine derivatives of piperazine showed effective antibacterial and antifungal properties against specific strains (Kumar, 2017).
  • Anticancer Activity :

    • Parveen et al. (2017) synthesized pyrimidine-piperazine-chromene and quinoline conjugates, which showed anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells (Parveen et al., 2017).
    • Mallesha et al. (2012) developed pyrido[1,2-a]pyrimidin-4-one derivatives with piperazin-1-yl groups, which exhibited antiproliferative effects against various human cancer cell lines (Mallesha et al., 2012).
  • Structural Analysis and Synthesis :

    • Ullah and Stoeckli-Evans (2021) performed crystal structure and Hirshfeld surface analysis of a hydrochloride salt related to this compound, providing insights into its structural properties (Ullah & Stoeckli-Evans, 2021).
    • Bhat et al. (2018) conducted a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine, showcasing an efficient method for creating such compounds (Bhat et al., 2018).

Future Directions

The future research directions could involve further synthesis and characterization of this compound, investigation of its potential biological activities, and exploration of its possible applications in fields such as medicinal chemistry .

properties

IUPAC Name

4-phenyl-2-piperazin-1-yl-1H-pyrimidin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O.ClH/c19-13-10-12(11-4-2-1-3-5-11)16-14(17-13)18-8-6-15-7-9-18;/h1-5,10,15H,6-9H2,(H,16,17,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFAKIWYCWNXBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC(=O)N2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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